

Spectroscopic Profile of 2,6-Di-Tert-butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Di-Tert-butylphenol**

Cat. No.: **B1173560**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-di-tert-butylphenol**, a sterically hindered phenolic compound with significant applications as an antioxidant and UV stabilizer in various industries, including pharmaceuticals and materials science.^{[1][2]} A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,6-di-tert-butylphenol**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2,6-di-tert-butylphenol** is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.08	t	1H	Ar-H (para)
~6.85	d	2H	Ar-H (meta)
~5.15	s	1H	-OH
~1.45	s	18H	-C(CH ₃) ₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum further confirms the symmetrical nature of **2,6-di-tert-butylphenol**.

Chemical Shift (δ) ppm	Assignment
~152.5	C-OH (ipso)
~135.8	C-C(CH ₃) ₃ (ortho)
~124.5	C-H (meta)
~122.9	C-H (para)
~34.4	-C(CH ₃) ₃
~30.3	-C(CH ₃) ₃

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of **2,6-di-tert-butylphenol** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

- ¹H NMR:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-di-tert-butylphenol** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3640	Sharp, Weak	Free O-H stretch
~3060	Weak	Aromatic C-H stretch
~2960	Strong	Aliphatic C-H stretch (asymmetric)
~2870	Medium	Aliphatic C-H stretch (symmetric)
~1430	Medium	C=C aromatic ring stretch
~1235	Strong	C-O stretch
~1160	Medium	C-H in-plane bend

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of solid **2,6-di-tert-butylphenol**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small amount of solid **2,6-di-tert-butylphenol** is placed directly onto the ATR crystal, ensuring complete coverage.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

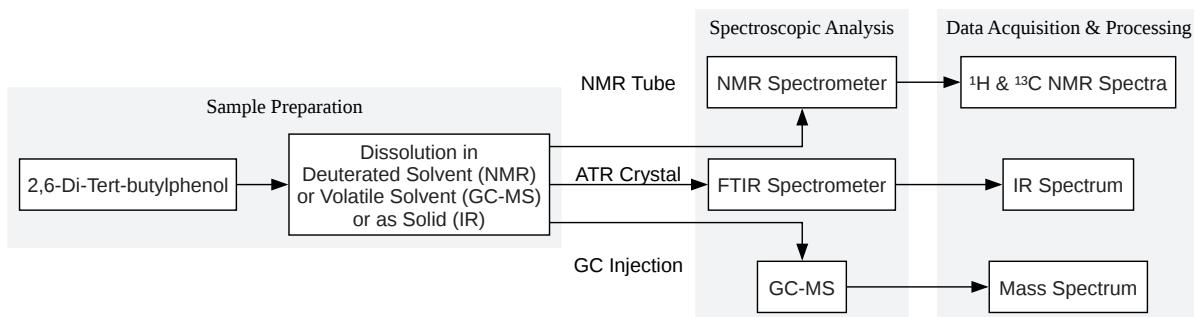
Electron Ionization Mass Spectrometry (EI-MS) of **2,6-di-tert-butylphenol** provides valuable information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Assignment
206	High	[M] ⁺ (Molecular Ion)
191	High	[M - CH ₃] ⁺
175	Low	[M - OCH ₃] ⁺ or [M - C ₂ H ₅] ⁺
149	Medium	[M - C ₄ H ₉] ⁺
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocol for GC-MS

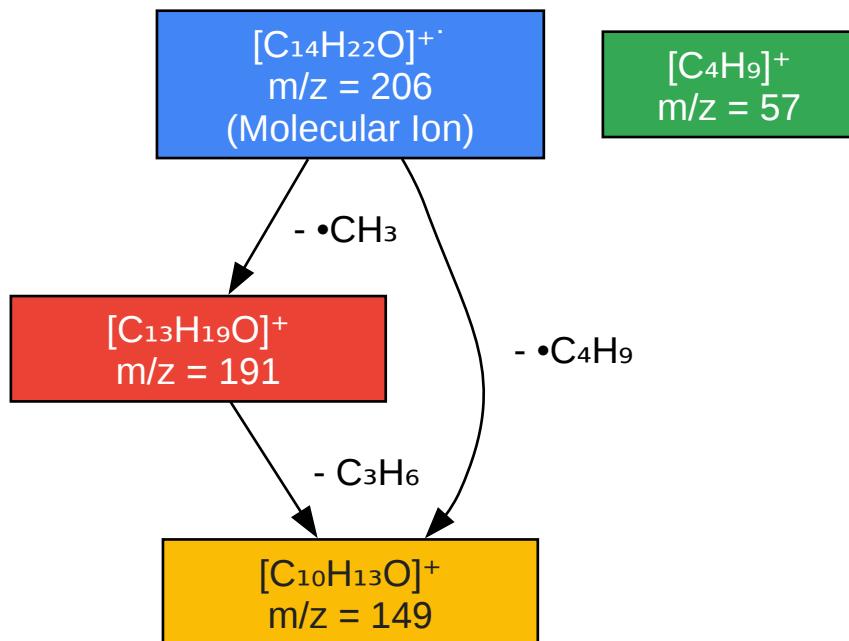
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of **2,6-di-tert-butylphenol**.

Sample Preparation: A dilute solution of **2,6-di-tert-butylphenol** is prepared in a volatile organic solvent such as dichloromethane or hexane.


Instrumentation and Parameters:

- **Gas Chromatograph:**
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of 10-15 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- **Mass Spectrometer:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400.


Visualizations

The following diagrams illustrate the key spectroscopic pathways and workflows.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,6-di-tert-butylphenol**.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways of **2,6-di-tert-butylphenol** in EI-MS.

[Click to download full resolution via product page](#)

Caption: Correlation of NMR signals to the molecular structure of **2,6-di-tert-butylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Di-Tert-butylphenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173560#spectroscopic-data-of-2-6-di-tert-butylphenol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com